3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
Description
3,4-Difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a benzamide derivative featuring a morpholinoethylamine backbone, 3,4-difluorophenyl substituents, and a 4-methoxyphenyl group. This compound shares structural similarities with pharmaceuticals, agrochemicals, and controlled substances, making its comparative analysis critical for understanding its applications and risks.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3/c1-26-16-5-2-14(3-6-16)19(24-8-10-27-11-9-24)13-23-20(25)15-4-7-17(21)18(22)12-15/h2-7,12,19H,8-11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUGCUQZLABEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzoyl chloride and 4-methoxyphenylacetic acid.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding amine through a reductive amination process.
Coupling Reaction: The amine intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Morpholine Addition: Finally, the morpholinoethyl group is introduced via a nucleophilic substitution reaction, where the benzamide is treated with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or thiourea.
Major Products
Oxidation: Formation of 3,4-dihydroxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide.
Reduction: Formation of 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: Used in research to understand its interaction with biological molecules and its effects on cellular processes.
Chemical Biology: Employed as a probe to study the mechanisms of action of various biological pathways.
Industrial Applications: Potential use in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
UR-12 (7-Methoxy-1-(2-Morpholinoethyl)-N-1,3,3-2-yl)-1H-Indole-3-Carboxamide)
- Structure: UR-12 contains a morpholinoethyl group linked to an indole carboxamide core, differing from the benzamide scaffold of the target compound.
- Activity: Classified as a controlled substance due to cannabinoid receptor modulation .
- Key Difference : The indole ring in UR-12 likely enhances lipid solubility and CNS penetration compared to the benzamide core of the target compound.
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide)
- Structure : A benzamide-based herbicide with trifluoromethyl and difluorophenyl groups.
- Activity: Inhibits carotenoid biosynthesis in plants .
- Comparison : Both compounds utilize fluorine atoms for electronic effects, but diflufenican’s pyridinecarboxamide structure prioritizes herbicidal activity over CNS effects.
Fluorinated Heterocyclic Derivatives
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones (Compounds 7–9)
- Structure : 1,2,4-Triazole core with sulfonyl and difluorophenyl groups .
- Synthesis : Derived from hydrazinecarbothioamides via cyclization (IR: νC=S at 1247–1255 cm⁻¹; absence of C=O at 1663–1682 cm⁻¹) .
- Comparison : The triazole ring introduces tautomerism (thione vs. thiol forms), absent in the target benzamide. Fluorine substituents in both compounds enhance metabolic stability.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Structure : Pyrazolopyrimidine core with fluorinated chromene and sulfonamide groups .
- Synthesis : Utilizes Suzuki-Miyaura coupling (Pd catalysis), differing from the target’s nucleophilic substitution pathways.
- Comparison : The pyrazolopyrimidine scaffold enables kinase inhibition, whereas the benzamide structure may favor GPCR interactions.
Ethyl 5-Bromo-2-(4-Methoxyphenyl)Oxazole-4-Carboxylate (Compound II)
- Synthesis : Oxazole formation via ethyl bromopyruvate and N-bromosuccinimide bromination (yield: 85%) .
- Comparison : Both compounds employ methoxyphenyl groups, but the oxazole’s electron-deficient ring contrasts with the benzamide’s hydrogen-bonding capacity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Hydrogen Bonding and Molecular Interactions
The target compound’s amide and morpholine groups facilitate hydrogen bonding, influencing crystal packing and solubility. In contrast, UR-12’s indole carboxamide may form stronger π-π interactions due to its planar heterocycle .
Biological Activity
3,4-Difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzamide core with two fluorine atoms at the 3 and 4 positions, a morpholinoethyl side chain, and a methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 348.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzamide Core : The benzamide structure is synthesized through acylation reactions involving an appropriate amine and benzoic acid derivatives.
- Introduction of Fluorine Atoms : This is achieved through electrophilic aromatic substitution methods.
- Attachment of Morpholinoethyl Group : The morpholinoethyl moiety is introduced via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the morpholino group enhances its lipophilicity, potentially improving cell membrane permeability.
- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit specific enzymes related to cancer proliferation and inflammation.
- Modulation of Receptor Activity : It may act as a modulator for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency in inhibiting cell growth.
- Anti-Inflammatory Properties : Another study investigated the anti-inflammatory effects of this compound in animal models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered in doses of 10-20 mg/kg.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of benzamide derivatives, highlighting the importance of substituents on biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorine Atoms | Increased potency |
| Methoxy Group | Enhanced solubility |
| Morpholino Group | Improved receptor binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
